molecular formula C23H24Cl2N4O2 B1678766 Nida-41020 CAS No. 502486-89-7

Nida-41020

Cat. No. B1678766
M. Wt: 459.4 g/mol
InChI Key: KWDBQJRWPWTGPF-UHFFFAOYSA-N
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Description

NIDA-41020 is a CB1 cannabinoid receptor antagonist . It is structurally similar to Rimonabant, which is currently in clinical development . NIDA-41020 is less lipophilic and was developed at NIDA as a potential radioligand for CB1 receptors .


Molecular Structure Analysis

The empirical formula of NIDA-41020 is C23H24Cl2N4O2 . Its molecular weight is 459.37 . The SMILES string representation of its structure is COc1ccc (cc1)-c2c (C)c (nn2-c3ccc (Cl)cc3Cl)C (=O)NN4CCCCC4 .


Physical And Chemical Properties Analysis

NIDA-41020 is a solid substance . It is off-white in color . It is soluble in DMSO (~16 mg/mL), but insoluble in water . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Neuropharmacology

Application Summary

Nida-41020 is primarily used in neuropharmacology as a CB1 cannabinoid receptor antagonist . It’s structurally similar to Rimonabant, which is under clinical development, but is less lipophilic and has been developed as a potential radioligand for CB1 receptors .

Experimental Procedures

In neuropharmacological studies, Nida-41020 is applied to neuronal cultures or animal models to observe the blockade of CB1 receptors. The compound is typically dissolved in DMSO to a concentration of 16 mg/mL and administered at varying doses depending on the experimental requirements .

Results and Outcomes

The antagonist properties of Nida-41020 have been quantified, showing a Ki value of 4.1 nM, indicating a high affinity for the CB1 receptor . This has been corroborated by PET scans in animal models, which show reduced CB1 receptor activity upon administration of Nida-41020.

2. Drug Development

Application Summary

In drug development, Nida-41020 serves as a reference compound for the creation of new CB1 receptor antagonists . Its less lipophilic nature compared to similar compounds makes it a valuable model for pharmacokinetic studies.

Experimental Procedures

Nida-41020 is used in comparative studies against other CB1 antagonists to determine its pharmacokinetic profile. Researchers measure parameters such as absorption, distribution, metabolism, and excretion (ADME) in controlled environments.

Results and Outcomes

Studies have shown that Nida-41020 has a distinct pharmacokinetic profile, with a moderate rate of absorption and a metabolic pathway that is less prone to producing psychoactive metabolites compared to other CB1 antagonists .

3. Medical Imaging

Application Summary

Nida-41020 has potential applications in medical imaging, particularly in PET scans as a radioligand to map CB1 receptor distribution in the brain .

Experimental Procedures

For PET imaging, Nida-41020 is radiolabeled with a positron-emitting isotope. The radioligand is then injected into the subject, and its distribution and binding to CB1 receptors are monitored over time using PET imaging techniques.

Results and Outcomes

Preliminary results indicate that Nida-41020, when radiolabeled, provides clear images of CB1 receptor distribution, aiding in the diagnosis and study of neurological disorders associated with endocannabinoid system dysregulation .

4. Behavioral Studies

Application Summary

Behavioral studies use Nida-41020 to investigate the role of CB1 receptors in behavior and cognition, given its ability to cross the blood-brain barrier and selectively antagonize these receptors .

Experimental Procedures

In such studies, animals are administered Nida-41020 and subjected to various behavioral tests, such as maze navigation, to assess cognitive functions like memory and learning.

Results and Outcomes

The administration of Nida-41020 has been shown to affect behaviors modulated by the endocannabinoid system, providing insights into the role of CB1 receptors in cognitive processes .

5. Toxicology

Application Summary

Toxicological research utilizes Nida-41020 to understand the safety profile of CB1 receptor antagonists and their potential side effects .

Experimental Procedures

Toxicological assessments involve administering Nida-41020 to cell cultures or animal models and monitoring for cytotoxic effects, organ damage, and behavioral changes over time.

Results and Outcomes

Nida-41020 has been found to have a relatively safe profile at therapeutic doses, with minimal cytotoxic effects and no significant organ damage reported in standard toxicological assays .

6. Pharmacodynamics

Application Summary

Pharmacodynamic studies with Nida-41020 help elucidate the interactions and effects of CB1 receptor antagonism on the physiological functions of the endocannabinoid system .

Experimental Procedures

These studies involve the administration of Nida-41020 to biological systems and the subsequent measurement of physiological responses, such as neurotransmitter release, hormone levels, and receptor activity.

Results and Outcomes

Nida-41020 has demonstrated dose-dependent effects on physiological functions regulated by the endocannabinoid system, providing valuable data on the pharmacodynamics of CB1 receptor antagonists .

Each of these applications contributes to a broader understanding of Nida-41020 and its potential uses in scientific research. The detailed descriptions and results offer a glimpse into the multifaceted roles that this compound can play in advancing our knowledge in various scientific fields.

7. Biochemistry

Application Summary

Nida-41020 is utilized in biochemistry for studying the interaction between cannabinoid receptors and their ligands. It helps in understanding the biochemical pathways influenced by cannabinoid receptor activity .

Experimental Procedures

Biochemical assays involving Nida-41020 typically include receptor-ligand binding studies, enzyme-linked immunosorbent assays (ELISAs), and other in vitro techniques to assess the interaction with CB1 receptors.

Results and Outcomes

The compound has shown selective binding to CB1 receptors over CB2, with a Ki value of 4.1 nM, indicating its potential as a tool for dissecting biochemical pathways modulated by cannabinoid receptors .

8. Pharmacology

Application Summary

In pharmacology, Nida-41020 is used to study the effects of CB1 receptor antagonism on various physiological processes, including pain perception, appetite, and mood regulation .

Experimental Procedures

Pharmacological studies involve administering Nida-41020 to animal models and observing changes in physiological responses such as analgesia, food intake, and behavioral changes.

Results and Outcomes

Research has indicated that Nida-41020 can modulate these physiological processes, providing insights into the therapeutic potential of CB1 receptor antagonists for conditions like obesity, chronic pain, and mood disorders .

9. Neuroscience

Application Summary

Nida-41020’s role in neuroscience is pivotal for exploring the endocannabinoid system’s influence on neural development, neuroplasticity, and neurodegenerative processes .

Experimental Procedures

Neuroscientific research with Nida-41020 includes in vivo and in vitro studies, where its impact on neuronal cultures or animal models’ cognitive and motor functions is assessed.

Results and Outcomes

Studies suggest that Nida-41020 affects synaptic plasticity and could be instrumental in understanding the pathophysiology of neurodegenerative diseases and the development of cannabinoid-based neurotherapeutics .

10. Molecular Biology

Application Summary

Molecular biologists use Nida-41020 to investigate the genetic and molecular mechanisms underlying the expression and function of cannabinoid receptors .

Experimental Procedures

This involves techniques such as CRISPR-Cas9 gene editing, RNA interference, and other gene expression analysis methods to study the effects of Nida-41020 on cannabinoid receptor genes.

Results and Outcomes

Findings have provided deeper insights into the regulation of cannabinoid receptor expression and the potential genetic targets for treating disorders related to the endocannabinoid system .

11. Addiction Medicine

Application Summary

Nida-41020 is relevant in addiction medicine for understanding how CB1 receptor antagonism can influence addiction behaviors and withdrawal symptoms .

Experimental Procedures

Clinical trials and animal studies are conducted where Nida-41020 is administered to subjects with substance use disorders to observe its effects on craving and withdrawal.

Results and Outcomes

The compound has shown promise in reducing addictive behaviors and alleviating withdrawal symptoms, highlighting its potential use in addiction treatment strategies .

12. Chemical Safety and Pharmacokinetics

Application Summary

Nida-41020 is also important in chemical safety and pharmacokinetics to determine the safety profile and metabolic pathways of cannabinoid receptor antagonists .

Experimental Procedures

Toxicological studies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are performed to assess the safety and pharmacokinetic properties of Nida-41020.

Results and Outcomes

The compound has been found to have a favorable safety profile with a moderate rate of absorption and metabolism, which is crucial for the development of safe and effective drugs .

Safety And Hazards

NIDA-41020 is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is fatal if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment .

Future Directions

NIDA-41020 has been used in research to reverse learning and memory deficits induced by certain substances . It shows promise as a tool for studying the role of CB1 receptors in cognitive function .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDBQJRWPWTGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452843
Record name NIDA-41020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nida-41020

CAS RN

502486-89-7
Record name NIDA-41020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIDA-41020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDA-41020
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIDA-41020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
BJ Venhuis, MV Vredenbregt, N Kaun… - … of pharmaceutical and …, 2011 - Elsevier
… Samples A and D also contained traces of the rimonabant analogue NIDA-41020. Furthermore, NIR spectroscopy on the tablets indicated the presence of an unapproved rimonabant …
Number of citations: 36 www.sciencedirect.com
R Citraro, E Russo, A Leo, R Russo… - European journal of …, 2016 - Elsevier
… parallel with the exception of diazepam plus NIDA-41020, levetiracetam plus GW6471, phenytoin plus WIN, topiramate plus GW6471 or valproate plus NIDA-41020 (data not shown). …
Number of citations: 23 www.sciencedirect.com
IN Iman, NAZ Ahmad, NA Mohd Yusof… - Frontiers in …, 2021 - frontiersin.org
… The selection of NIDA-41020 as the CB 1 … NIDA-41020 when compared with the mitragynine groups became the surrogates for the likely CB 1 receptor involvement. Hence, NIDA-41020…
Number of citations: 11 www.frontiersin.org
M El‐Azab, R Ammar, M Abdel‐Hamid, Y Moustafa - 2013 - Wiley Online Library
… The combination with CB-1 receptor antagonist, NIDA 41020 (0.7 mg/kg, ip), counteracted … in both groups by pre-treatment with NIDA 41020. In conclusion, we have provided for the first …
Number of citations: 1 faseb.onlinelibrary.wiley.com
DK Miller, KR Rodvelt, C Constales, WC Putnam - Life sciences, 2007 - Elsevier
… Specifically, our research used the CB 1 cannabinoid receptor antagonists SR-141716A, AM-251 and NIDA-41020, which have been described in other research. To explore more …
Number of citations: 10 www.sciencedirect.com
S Bdeer, N Gerges, ES Kamel - Bulletin of Egyptian Society for …, 2014 - journals.ekb.eg
… Group 3: Atherogenic diet treated group which were fed high fat diet and gavaged once daily by NIDA-41020 (a selective cannabinoid receptor 1 blocker) in a dose of 10mg/ kg /day for …
Number of citations: 1 journals.ekb.eg
F CaillÃ, F Cacheux, MA Peyronneau, E Jaumain… - 2017 - Soc Nuclear Med
… Similar experiments using the specific CB 1 antagonist NIDA-41020 are under investigations to assess the selectivity. Metabolism study showed that 25% of [ 18 F]FC0324 remained in …
Number of citations: 2 jnm.snmjournals.org
HK Lee, EB Choi, CS Pak - Current topics in medicinal …, 2009 - ingentaconnect.com
… Workers at NIDA disclosed that NIDA-41020 (13), which contains a 4-methoxy rather than 4-chloro substituent in the 5-aryl moiety of rimonabant, serves as an effective radio-ligand for …
Number of citations: 100 www.ingentaconnect.com
R Katoch-Rouse, OA Pavlova, T Caulder… - Journal of medicinal …, 2003 - ACS Publications
Exploration of the central CB 1 cannabinoid receptors using positron emission tomography (PET) will allow for an understanding of the pharmacological and physiological role played …
Number of citations: 160 pubs.acs.org
JHM Lange, HH van Stuivenberg… - Journal of medicinal …, 2005 - ACS Publications
… SLV319 15 and the pyrazole family, including rimonabant (1), 16,17 and its analogues (2-3), 18 CP-272871 (4), 19 SR 144385 (5), 20 and the lower lipophilic NIDA-41020 (6). …
Number of citations: 205 pubs.acs.org

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